1-(2-Chlorophenylcarbamoyl)piperidine
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Overview
Description
1-(2-Chlorophenylcarbamoyl)piperidine is an organic compound with the molecular formula C12H15ClN2O. It is a derivative of piperidine, a six-membered heterocyclic amine.
Preparation Methods
The synthesis of 1-(2-Chlorophenylcarbamoyl)piperidine typically involves the reaction of 2-chlorophenyl isocyanate with piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
1-(2-Chlorophenylcarbamoyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
1-(2-Chlorophenylcarbamoyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenylcarbamoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and signaling pathways .
Comparison with Similar Compounds
1-(2-Chlorophenylcarbamoyl)piperidine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring containing nitrogen.
Piperidine-4-carboxamide: A derivative with a carboxamide group at the fourth position.
2-Chloropiperidine: A similar compound with a chlorine atom at the second position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
109075-56-1 |
---|---|
Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
N-(2-chlorophenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C12H15ClN2O/c13-10-6-2-3-7-11(10)14-12(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H,14,16) |
InChI Key |
LHVUYBCZBJINTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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